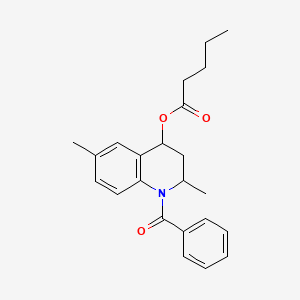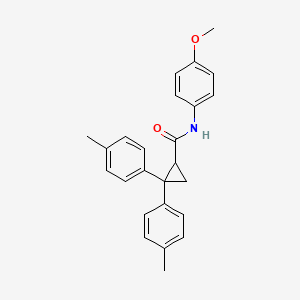
N-(4-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide, commonly known as BMPC, is a cyclopropane derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. BMPC is a white crystalline solid that has been synthesized through various methods, including the reaction of 4-methoxybenzaldehyde and 4-methylbenzylmagnesium bromide, followed by reaction with cyclopropanecarboxylic acid chloride.
作用機序
The exact mechanism of action of BMPC is not fully understood. However, studies have suggested that BMPC exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase-2 (COX-2). BMPC has also been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Moreover, BMPC has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
BMPC has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. Moreover, BMPC has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. BMPC has also been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain. However, further studies are needed to fully understand the biochemical and physiological effects of BMPC.
実験室実験の利点と制限
BMPC has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high purity. Moreover, BMPC exhibits potent anti-inflammatory, analgesic, anticancer, and neuroprotective effects, making it a potential candidate for the treatment of various diseases. However, the limitations of BMPC include its relatively high cost of synthesis and limited availability.
将来の方向性
There are several future directions for BMPC research. Firstly, further studies are needed to fully understand the mechanism of action of BMPC. Secondly, studies are needed to investigate the potential therapeutic applications of BMPC in various disease models. Thirdly, the development of more efficient and cost-effective methods for the synthesis of BMPC is needed to increase its availability. Fourthly, the development of BMPC derivatives with improved pharmacological properties is needed to enhance its therapeutic potential.
Conclusion:
In conclusion, BMPC is a cyclopropane derivative that exhibits potent anti-inflammatory, analgesic, anticancer, and neuroprotective effects. BMPC can be synthesized through various methods, and its potential therapeutic applications have been extensively studied. Further research is needed to fully understand the mechanism of action of BMPC and to investigate its potential therapeutic applications in various disease models.
合成法
BMPC can be synthesized through various methods, including the reaction of 4-methoxybenzaldehyde and 4-methylbenzylmagnesium bromide, followed by reaction with cyclopropanecarboxylic acid chloride. Another method involves the reaction of 4-methoxybenzaldehyde and 4-methylbenzylamine, followed by reaction with bromoacetyl bromide and cyclopropanecarboxylic acid. Both methods have been reported to yield high purity BMPC.
科学的研究の応用
BMPC has been extensively studied for its potential therapeutic applications. Studies have shown that BMPC exhibits potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders. BMPC has also been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. Moreover, BMPC has been shown to possess neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
特性
IUPAC Name |
N-(4-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-17-4-8-19(9-5-17)25(20-10-6-18(2)7-11-20)16-23(25)24(27)26-21-12-14-22(28-3)15-13-21/h4-15,23H,16H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHQSRNPYMBDFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenol](/img/structure/B4995515.png)
![5-[(3-carboxyacryloyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4995521.png)
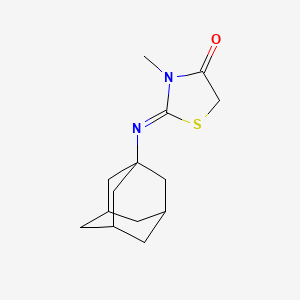
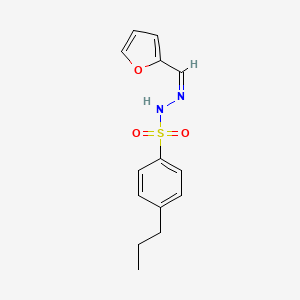
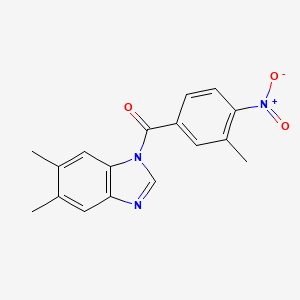
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4995560.png)
![1-{3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indol-1-yl}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B4995561.png)
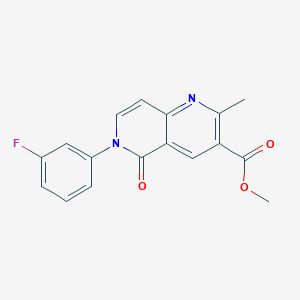
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]piperidin-4-yl}methyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B4995580.png)
![methyl 4-chloro-3-[({[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4995582.png)

![2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-nitrobenzamide](/img/structure/B4995605.png)
![6-(1-azocanylcarbonyl)-5-{[4-(2-pyrazinyl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B4995613.png)
